
1-(2-Chloro-6-fluorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8ClFS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers or thiolates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-reactive probes or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)ethane-1-thiol involves its reactivity due to the thiol group. Thiol groups are known to form strong bonds with metals and can act as nucleophiles in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in biological systems or participating in nucleophilic substitution reactions in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-6-fluorophenyl)ethane-1-thiol include:
1-(2-Chloro-6-fluorophenyl)ethanol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
1-(2-Chloro-6-fluorophenyl)ethane: Lacking the thiol group, this compound has limited reactivity compared to the thiol derivative.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8ClFS |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8ClFS/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 |
InChI Key |
NKXQOWUEJDCWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



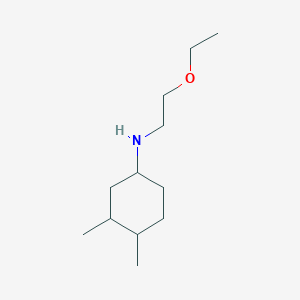
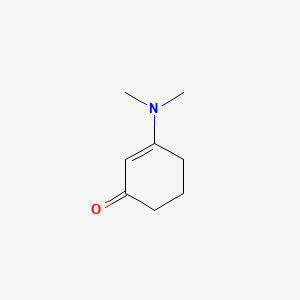
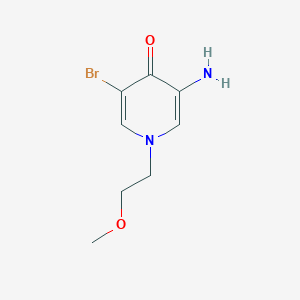

![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
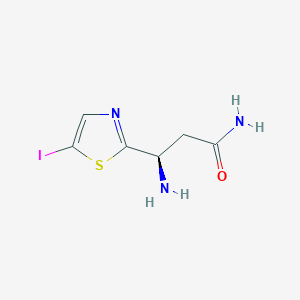
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
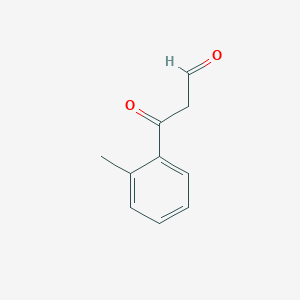
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
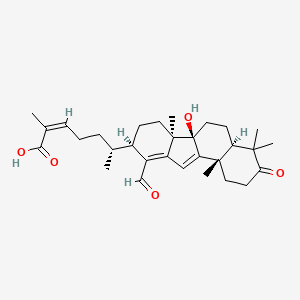
![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
